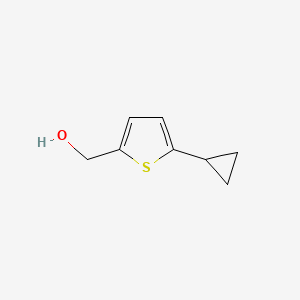![molecular formula C10H12F2N2O B2354599 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine CAS No. 1861290-45-0](/img/structure/B2354599.png)
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine is a chemical compound with the molecular formula C10H12F2N2O and a molecular weight of 214.21 g/mol It is characterized by the presence of a difluorocyclobutyl group attached to a pyridin-2-amine moiety via a methoxy linker
Méthodes De Préparation
The synthesis of 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-difluorocyclobutanone and 2-aminopyridine.
Reaction Conditions: The difluorocyclobutanone is first converted to (3,3-difluorocyclobutyl)methanol using a reducing agent like sodium borohydride.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Applications De Recherche Scientifique
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group imparts unique electronic properties, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy linker and pyridin-2-amine moiety contribute to the overall molecular recognition and activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine can be compared with similar compounds such as:
3-[(3,3-Difluorocyclobutyl)methoxy]pyridine: Lacks the amine group, which may result in different reactivity and applications.
3-[(3,3-Difluorocyclobutyl)methoxy]aniline: Contains an aniline moiety instead of pyridine, leading to variations in chemical behavior and biological activity.
(3,3-Difluorocyclobutyl)methanol: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.
Propriétés
IUPAC Name |
3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13/h1-3,7H,4-6H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRNDCOYHJJMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(N=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2354516.png)

![ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354520.png)


![5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2354525.png)



![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2354532.png)
![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2354535.png)

![4-(4-fluorophenyl)-N-(3-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2354538.png)

